

Toxicological Profile of 1,4,5,8Tetraaminoanthraquinone: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetraaminoanthraquinone, also known as C.I. **Disperse Blue 1**, is an anthraquinone-based dye that has been used in semi-permanent hair coloring products and other industrial applications.[1][2] Its toxicological profile has been the subject of several investigations, primarily focusing on its potential carcinogenicity and genotoxicity. This technical guide provides a comprehensive overview of the available toxicological data for 1,4,5,8-tetraaminoanthraquinone, including quantitative data summaries, detailed experimental methodologies based on established guidelines, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties



| Property | Value | Reference |
|-------------------|--|-----------|
| Chemical Name | 1,4,5,8- Tetraaminoanthraquinone | [3] |
| Synonyms | C.I. Disperse Blue 1, C.I. 64500, 1,4,5,8-Tetraamino- 9,10-anthracenedione | [1][3] |
| CAS Number | 2475-45-8 | [3] |
| Molecular Formula | C14H12N4O2 | [3] |
| Molecular Weight | 268.27 g/mol | [2] |
| Appearance | Blue-black microcrystalline powder | [4] |
| Melting Point | 332 °C | [2][4] |
| Solubility | Sparingly soluble in water. Soluble in acetone, ethanol, and cellosolve. | [2][4] |

Toxicological Data

The toxicological data for 1,4,5,8-tetraaminoanthraquinone are summarized in the following tables, covering acute toxicity, carcinogenicity, and genotoxicity.

Acute Toxicity

| Species | Route | Test | Result | Reference |
|-------------------|---------------|------------------|--------------|-----------|
| Rat (Fischer 344) | Oral (gavage) | LD ₅₀ | >3,000 mg/kg | [5] |
| Mouse (B6C3F1) | Oral (gavage) | LD ₅₀ | >2,000 mg/kg | [5] |

Carcinogenicity

Long-term feeding studies in rodents have been conducted to evaluate the carcinogenic potential of 1,4,5,8-tetraaminoanthraquinone.



| Species | Sex | Route | Exposure Duration | Findings | Reference |
|-------------------|------------------|-------------|----------------------|---|-----------|
| Rat (F344/N) | Male & Female | Oral (feed) | 2 years | Increased incidence of urinary bladder tumors (transitional cell papillomas and carcinomas, squamous cell papillomas and carcinomas and carcinomas, and leiomyomas and leiomyosarco mas). | [1][4] |
| Mouse (B6C3F1) | Male | Oral (feed) | 2 years | Equivocal evidence of carcinogenic activity (marginal increase in hepatocellula r and lung tumors). | [1] |
| Mouse (B6C3F1) | Female | Oral (feed) | 2 years | No evidence of carcinogenic activity. | [4] |



Genotoxicity

A battery of in vitro and in vivo assays has been used to assess the genotoxic potential of 1,4,5,8-tetraaminoanthraquinone.

| Assay | Test System | Metabolic Activation | Result | Reference |
|---|--|------------------------------------|---|-----------|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA1535 | With and without S9 | Weakly mutagenic in TA97 and TA98 with and without activation, and in TA1535 with activation. | [5] |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive | [5] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive without activation, weakly positive with activation. | [5] |
| Mouse Lymphoma Assay (tk locus) | L5178Y/TK+/- cells | Not evaluated due to insolubility. | Not tested | [6] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Not adequately characterized. | [5] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

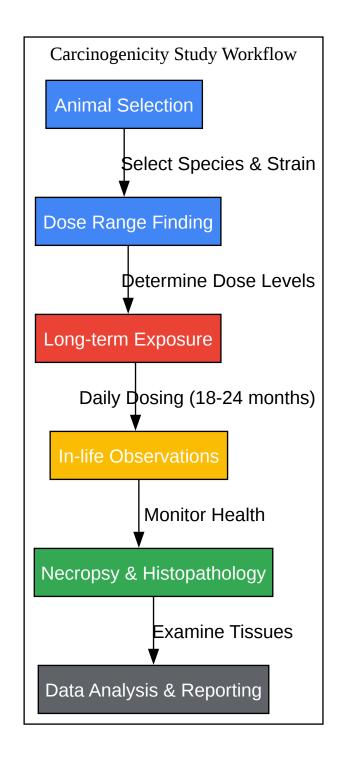


Carcinogenicity Study (based on OECD Guideline 451)

A long-term carcinogenicity study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.[7][8] [9]

- Test System: Typically, rats and mice are used.[7][8][9] At least 50 animals of each sex are
 used for each dose group and the control group.[8][9]
- Administration of Test Substance: The substance is administered daily, most commonly through the diet (feed), for a period of 18-24 months.[8]
- Dose Levels: At least three dose levels are used, along with a concurrent control group that receives the vehicle (e.g., feed without the test substance).[8] The highest dose is typically a maximum tolerated dose (MTD) that causes minimal toxicity without significantly altering lifespan.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.





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Carcinogenicity Study Workflow

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

Foundational & Exploratory



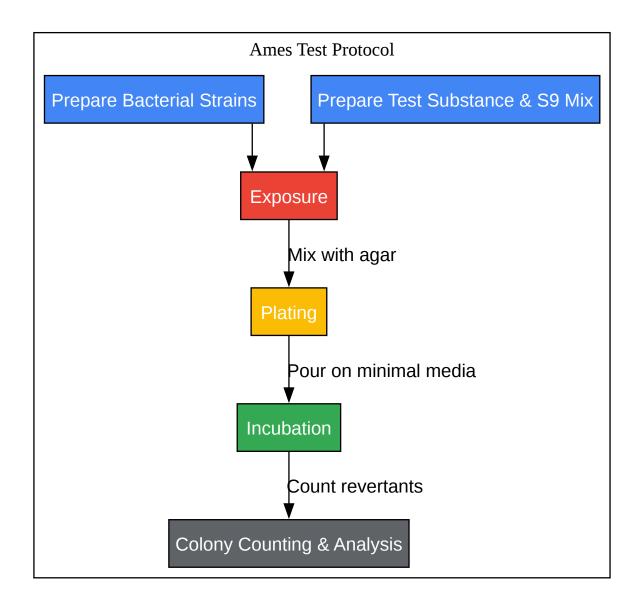


This in vitro assay is used to detect gene mutations induced by a test substance.[6][10][11][12] [13]

- Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[10][11]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]
- Procedure: The bacterial strains are exposed to the test substance at various concentrations.

 The mixture is then plated on a minimal agar medium lacking the essential amino acid.
- Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[11]





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Ames Test Protocol

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[4][14][15][16]

 Test System: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.[4][14]

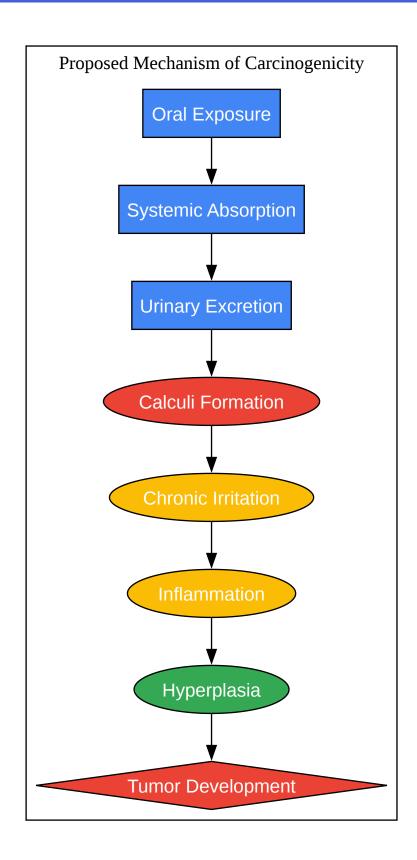


- Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
- Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations for a short (3-6 hours) or continuous (approximately 1.5 normal cell cycle lengths) period.
- Endpoint: Cells are harvested at a suitable time after treatment, and metaphase cells are analyzed microscopically for chromosomal aberrations.

Mechanisms of Toxicity Carcinogenicity and Urinary Bladder Calculi

The carcinogenicity of 1,4,5,8-tetraaminoanthraquinone in rats is strongly associated with the formation of urinary bladder calculi (stones).[5] It is hypothesized that the chronic irritation and inflammation caused by these calculi lead to hyperplasia and subsequent tumor development in the bladder epithelium.[5] This suggests a non-genotoxic (epigenetic) mechanism of carcinogenicity in this target organ. The composition of the calculi has been observed to differ between sexes, with those in males primarily consisting of the dye itself, while in females they are composed of calcium phosphate.[5]





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Proposed Mechanism of Carcinogenicity



Genotoxicity

The weak mutagenic activity observed in some in vitro assays suggests a potential for direct interaction with DNA. For some anthraquinone derivatives, a proposed mechanism of genotoxicity involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[17] Inhibition of this enzyme can lead to DNA strand breaks and chromosomal damage. Another potential mechanism is the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety, leading to oxidative DNA damage.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited data is available on the ADME profile of 1,4,5,8-tetraaminoanthraquinone.

- Absorption: Due to its small molecular size, absorption after oral, dermal, and inhalation exposure is expected.[5] However, in vitro studies using human and rat skin have indicated that dermal absorption is low.[5]
- Distribution: Following absorption, it is anticipated to be distributed to various tissues.
- Metabolism: The metabolism of 1,4,5,8-tetraaminoanthraquinone has not been fully
 elucidated. However, based on its anthraquinone structure, metabolic processes are likely to
 involve ring hydroxylation and one-electron reduction of the quinone group.[5] The formation
 of genotoxic metabolites from other anthraquinone glycosides has been reported.[18]
- Excretion: The primary route of excretion is expected to be through the urine.[5]

Reproductive and Developmental Toxicity

Limited data are available regarding the reproductive and developmental toxicity of 1,4,5,8-tetraaminoanthraquinone. Studies on a composite dye containing this compound did not show effects on fertility in rats or teratogenic effects in rats and rabbits at the tested concentrations. [5]

Conclusion



1,4,5,8-Tetraaminoanthraquinone exhibits low acute toxicity. However, it is carcinogenic in the urinary bladder of rats, a process mechanistically linked to the formation of urinary calculi and chronic inflammation. The compound has also shown evidence of weak mutagenicity in some in vitro genotoxicity assays. While dermal absorption appears to be low, a complete ADME profile is not available. Further research is needed to fully characterize its metabolic fate and to elucidate the precise signaling pathways involved in its toxicity. The available data underscore the importance of careful risk assessment for this compound, particularly in contexts of potential long-term human exposure.

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